

# Bastadin 10 versus psammaplin A activity profile

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## Compound Focus: Bastadin 10

CAS No.: 127687-08-5

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## Bastadin 10 vs. Psammaplin A at a Glance

Feature	Bastadin 10	Psammaplin A
Compound Class	Tetrameric bromotyrosine derivative (Bastarane macrocycle) [1] [2]	Bromotyrosine-derived disulfide-linked dimer (open-chain $\alpha$ -oximinoamide) [3]
Primary Source	Marine sponge <i>Ianthella</i> spp. [1] [2]	Marine sponges <i>Psammaplysilla</i> (revised to <i>Pseudoceratina</i> ) spp. [3]
Key Molecular Target	Ryanodine Receptor (RyR)-FKBP12 complex, specifically RyR1 [2]	Multiple enzymes, including Histone Deacetylases (HDAC) and DNA Methyltransferases (DNMT) [3]
Primary Mechanism of Action	Stabilizes the open conformation of the calcium release channel, sensitizing it to activation by $Ca^{2+}$ and relieving $Mg^{2+}$ inhibition [2]	Potent inhibition of epigenetic enzymes (HDAC, DNMT) and other targets like DNA gyrase and topoisomerase II [3]
Primary Reported Biological Activities	Modulator of intracellular calcium signaling [2]	Broad-spectrum: antimicrobial, antiproliferative, anticancer, and epigenetic modulation [3]

## Detailed Biological Activity Profiles

The following table summarizes the key biological activities and experimental evidence for each compound.

Compound	Biological Activity	Experimental Evidence / Specific Targets
<b>Bastadin 10</b>	<b>Calcium Signaling Modulation</b>	• Single channel analysis and Ca <sup>2+</sup> flux measurements showed stabilization of the open state of RyR1 [2]. • Actions are reversible and specific to the cytoplasmic face of the channel [2]. • Effect is mediated via the RyR1-FKBP12 complex [2].
<b>Psammaphin A</b>	<b>Epigenetic Modulation</b>	• Potent inhibitory activity against <b>Histone Deacetylases (HDAC)</b> and <b>DNA Methyltransferase (DNMT)</b> enzymes [3]. • Acts as a natural prodrug under reduced conditions in cells [3].
	<b>Antimicrobial Activity</b>	• Shows activity against <i>Staphylococcus aureus</i> (SA) and methicillin-resistant <i>S. aureus</i> (MRSA) by inhibiting <b>DNA gyrase</b> and arresting bacterial DNA synthesis [3]. • Also inhibits bacterial <b>Sortase A and B</b> [3].
	<b>Anticancer &amp; Cytotoxic Activity</b>	• Displays antiproliferative effects against a wide range of cancer cell lines (e.g., breast, lung, colon, ovarian, CNS cancers) [3]. • Also inhibits enzymes like <b>topoisomerase II</b> , <b>farnesyl protein transferase</b> , and <b>aminopeptidase N</b> [3].

## Key Experimental Protocols

The methodologies from pivotal studies are detailed below to provide context for the data.

### 1. For **Bastadin 10**: Single Channel Analysis and Ca<sup>2+</sup> Flux Measurements [2]

- **Objective:** To identify **Bastadin 10** as the congener responsible for stabilizing the open conformation of the Ryanodine Receptor (RyR) channel.
- **Methodology:**
  - **Single Channel Analysis:** The activity of single RyR channels incorporated into planar lipid bilayers was measured in the presence and absence of **Bastadin 10**.
  - **Ca<sup>2+</sup> Flux Measurements:** The compound's effect on Ca<sup>2+</sup> release from the sarcoplasmic reticulum (SR) was assessed.
  - **Pharmacological Intervention:** Channels were pretreated with FK506 or rapamycin to determine the involvement of the FKBP12 protein. The activity was reconstituted using human

recombinant FKBP12.

- **Key Findings: Bastadin 10** dramatically stabilized the open state of the RyR1 channel, sensitized it to activation by  $\text{Ca}^{2+}$ , and relieved inhibition by physiological  $\text{Mg}^{2+}$ . These actions were reversible and required the RyR1-FKBP12 complex.

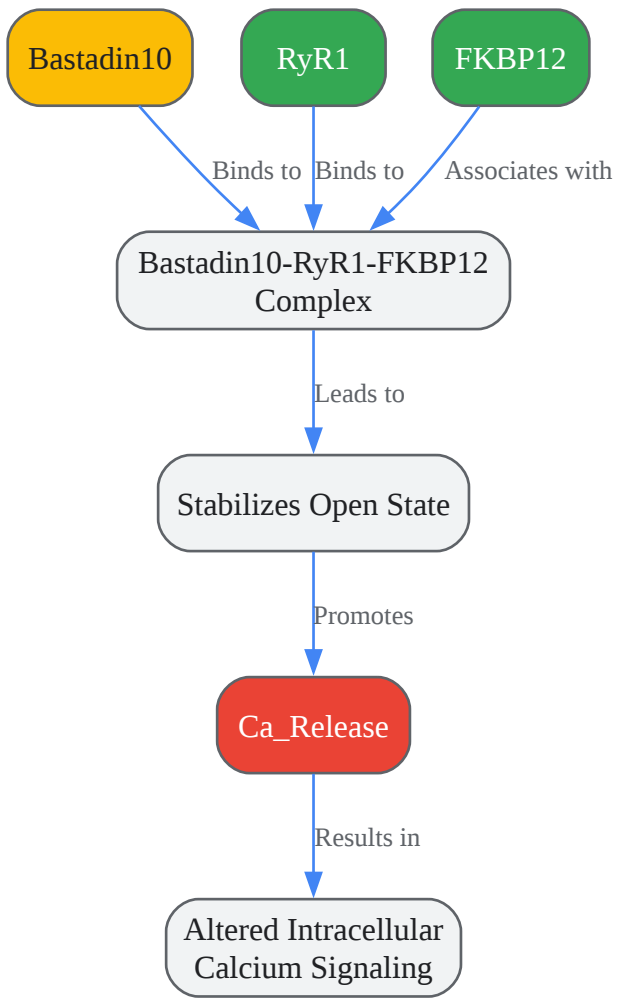
## 2. For Psammaplin A: Enzyme Inhibition and Antiproliferative Assays [3]

- **Objective:** To evaluate the broad bioactive spectrum of Psammaplin A, including its epigenetic, antimicrobial, and anticancer activities.
- **Methodology:**
  - **Enzyme Inhibition Assays:** In vitro assays were used to determine the half-maximal inhibitory concentration ( $\text{IC}_{50}$ ) of Psammaplin A against various enzymes like HDAC, DNMT, DNA gyrase, and topoisomerase II.
  - **Antimicrobial Susceptibility Testing:** Minimum Inhibitory Concentration (MIC) assays were performed against bacterial strains including *S. aureus* and MRSA.
  - **Cell Viability/Proliferation Assays:** Antiproliferative activity was tested against a panel of human cancer cell lines using assays like MTT or similar colorimetric methods to determine  $\text{IC}_{50}$  values.
- **Key Findings:** Psammaplin A is a multi-target inhibitor with potent activity against epigenetic enzymes, bacterial enzymes, and it suppresses proliferation in numerous cancer cell lines.

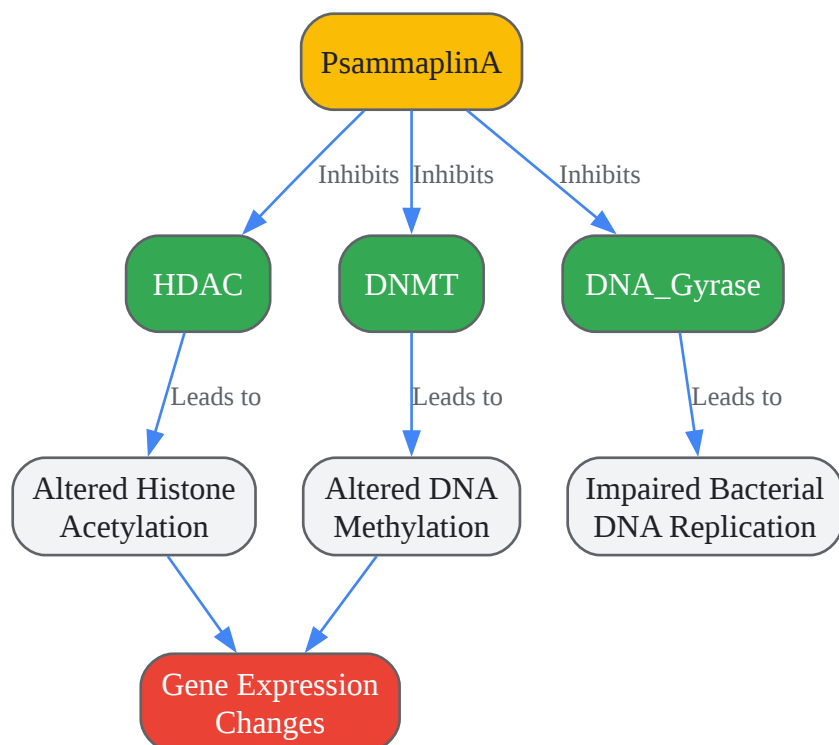
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## Mechanism of Action Pathways

The diagrams below illustrate the primary molecular mechanisms of each compound.



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## Conclusion for Research Applications

In summary, the choice between **Bastadin 10** and Psammaphin A depends entirely on the research context:

- **Bastadin 10** is a highly specific tool for studying **calcium signaling** and the pharmacology of Ryanodine Receptors, particularly RyR1 [2].
- **Psammaphin A** is a versatile, **multi-target agent** with significant potential in **epigenetics research**, **antibacterial studies**, and as a lead compound in **broad-spectrum anticancer drug discovery** [3].

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## References

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2. Bastadin 10 Stabilizes the Open Conformation of ... [sciencedirect.com]

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